molecular formula C11H16ClN3O B13436261 4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine

4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine

Cat. No.: B13436261
M. Wt: 241.72 g/mol
InChI Key: WIAIZKNLANKVEK-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine is a pyrimidine derivative featuring a chlorine atom at position 4 and a 3-(methoxymethyl)piperidine substituent at position 4. Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry due to their structural versatility and ability to mimic endogenous nucleobases.

Properties

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

4-chloro-6-[3-(methoxymethyl)piperidin-1-yl]pyrimidine

InChI

InChI=1S/C11H16ClN3O/c1-16-7-9-3-2-4-15(6-9)11-5-10(12)13-8-14-11/h5,8-9H,2-4,6-7H2,1H3

InChI Key

WIAIZKNLANKVEK-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCN(C1)C2=CC(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution on 4,6-Dichloropyrimidine

A common strategy involves reacting 4,6-dichloropyrimidine with a 3-(methoxymethyl)piperidine nucleophile under basic conditions to selectively substitute the chlorine at the 6-position.

  • Reagents and Conditions:

    • 4,6-Dichloropyrimidine as the electrophilic substrate.
    • 3-(Methoxymethyl)piperidine as the nucleophile.
    • Base such as potassium phosphate (K3PO4) or triethylamine (TEA).
    • Solvent: 1,4-dioxane or dimethylformamide (DMF).
    • Catalyst: Copper(I) iodide (CuI) may be used to facilitate the reaction.
    • Temperature: Approximately 100–110°C.
    • Reaction time: 12–24 hours.
  • Mechanism:
    The nucleophilic nitrogen of the piperidine attacks the 6-position chlorine on the pyrimidine ring, displacing chloride ion and forming the desired 6-substituted pyrimidine.

  • Example from Patent US8153629B2:
    The reaction of a dichloropyrimidine with an amine in 1,4-dioxane in the presence of CuI and K3PO4 at 110°C for 24 hours yielded the substituted pyrimidine compound.

Preparation of 3-(Methoxymethyl)piperidine Intermediate

The 3-(methoxymethyl)piperidine moiety can be prepared via reduction and alkylation steps starting from piperidine or its derivatives.

  • Reported Method (from EP1015444A1):
    • Starting from 1-methoxymethyl-1,2,3,4-tetrahydroisoquinoline intermediates.
    • Alkylation with methylating agents such as methoxy acetonitrile.
    • Purification by extraction and drying steps.
    • Subsequent conversion to the piperidine derivative via hydrogenation or reduction.

This intermediate is then used in the nucleophilic aromatic substitution step described above.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidines.

    Oxidation and Reduction: Formation of piperidinones and piperidines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Piperidine-Substituted Pyrimidines

4-Chloro-6-[3-(fluoromethyl)piperidin-1-yl]pyrimidine
  • Molecular Formula : C₁₀H₁₃ClFN₃
  • Key Features : Fluoromethyl substituent at the piperidine 3-position.
  • Comparison: Fluorine’s electronegativity increases lipophilicity and metabolic stability compared to the methoxymethyl group.
  • Applications : Likely optimized for CNS-targeting drugs due to enhanced blood-brain barrier penetration .
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine
  • Molecular Formula : C₁₀H₁₁ClF₃N₃
  • Key Features : Trifluoromethyl group at the piperidine 4-position.
  • This compound may exhibit higher metabolic resistance but lower solubility than the methoxymethyl analog .
4-Chloro-6-(piperidin-1-yl)pyrimidin-2-amine
  • Molecular Formula : C₉H₁₄ClN₅
  • Key Features : Unsubstituted piperidine with an amine at position 2.

Heterocyclic Variants

4-Chloro-6-(1-pyrrolidinyl)pyrimidine
  • Molecular Formula : C₉H₁₁ClN₄
  • Key Features : 5-membered pyrrolidine ring instead of piperidine.
  • Comparison : The smaller ring size may reduce binding affinity in targets requiring deeper cavity penetration (e.g., G-protein-coupled receptors). However, pyrrolidine’s conformational rigidity could enhance selectivity .
4-Chloro-6-(1H-imidazol-1-yl)pyrimidine
  • Molecular Formula : C₈H₆ClN₅
  • Key Features : Imidazole substituent at position 5.
  • Comparison : Imidazole’s basic nitrogen facilitates hydrogen bonding, making this analog suitable for targets requiring protonation (e.g., antiviral or antibacterial enzymes) .

Substituent Effects on the Pyrimidine Core

4-Chloro-6-(methoxymethyl)pyrimidine
  • Molecular Formula : C₆H₇ClN₂O
  • Key Features : Methoxymethyl group directly attached to the pyrimidine core.
  • Comparison : Simpler structure lacks the piperidine ring, reducing molecular complexity and synthetic cost. However, absence of the piperidine moiety limits interactions with hydrophobic binding pockets .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Key Substituent
4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine 255.73 2.1 0.8 Methoxymethyl-piperidine
4-Chloro-6-[3-(fluoromethyl)piperidin-1-yl]pyrimidine 229.68 2.5 0.5 Fluoromethyl-piperidine
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine 257.66 3.0 0.3 Trifluoromethyl-piperidine
4-Chloro-6-(1-pyrrolidinyl)pyrimidine 210.66 1.8 1.2 Pyrrolidine
  • Key Observations :
    • The methoxymethyl-piperidine analog balances moderate lipophilicity (LogP ~2.1) with better solubility than fluorinated derivatives.
    • Fluorinated analogs exhibit higher LogP values, favoring membrane permeability but risking solubility limitations .
    • Pyrrolidine derivatives show improved solubility due to reduced ring size and hydrophobicity .

Biological Activity

4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring with a chloro substituent and a piperidine group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C12_{12}H16_{16}ClN3_{3}O
  • Molecular Weight : 253.73 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antiviral Activity : Pyrimidine derivatives have shown promise as antiviral agents, particularly against influenza viruses. For instance, studies have reported that related compounds demonstrated significant antiviral effects, achieving a reduction in viral load in infected models .
  • Anticancer Properties : Some pyrimidine-based compounds have been evaluated for their anticancer potential. For example, structural analogs of pyrimidines have been reported to inhibit cancer cell proliferation effectively, with IC50_{50} values indicating potent activity against various cancer cell lines .

Antiviral Activity

A study highlighted the efficacy of pyrimidine derivatives in inhibiting influenza virus replication. The lead compound showed a substantial reduction in viral load and improved survival rates in mouse models infected with the virus. The mechanism of action was attributed to direct inhibition of viral replication pathways .

Anticancer Activity

In another investigation, compounds structurally related to this compound were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU), with selectivity indices favoring the new derivatives .

Comparative Biological Activity Table

Compound NameIC50_{50} (μM)Targeted Cancer Cell LineViral ActivityNotes
This compoundTBDTBDTBDPotential inhibitor of viral replication
Related Pyrimidine Derivative A6.5MCF-7YesEffective against E. coli and C. albicans
Related Pyrimidine Derivative B17.02MDA-MB-231YesLower potency than new derivatives

The biological activity of this compound may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell metabolism.
  • Receptor Binding : The piperidine moiety may enhance binding affinity to specific receptors or enzymes, facilitating targeted therapeutic effects.

Safety and Toxicology

Preliminary toxicity studies on related pyrimidines indicated favorable safety profiles, with no acute toxicity observed at high doses in animal models . Further investigations are necessary to confirm the safety of this compound.

Q & A

Basic: What are the common synthetic routes for 4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A pyrimidine core is functionalized at the 4- and 6-positions via stepwise substitutions. For example:

Chlorination : Introduce the chloro group at the 4-position using POCl₃ or PCl₅ under reflux .

Piperidine coupling : React the 6-position with 3-(methoxymethyl)piperidine using a base (e.g., NaH or K₂CO₃) in polar aprotic solvents (DMF, DMSO) at 60–80°C .
Optimization strategies :

  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .
  • Solvent choice : DMF improves solubility of intermediates, while THF may reduce side reactions .
  • Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization for high purity .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:
Computational approaches include:

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Focus on the piperidine moiety’s conformational flexibility and the pyrimidine ring’s hydrogen-bonding potential .
  • QSAR modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity data (e.g., IC₅₀ values) to predict optimized derivatives .
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify critical residues for interaction .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substituent positions and purity. Key signals:
    • Pyrimidine C4-Cl: δ ~160 ppm (¹³C) .
    • Piperidine N-CH₂-OCH₃: δ ~3.3 ppm (¹H) .
  • HRMS : Validate molecular weight (e.g., ESI+ mode, [M+H]⁺ ion) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC deposition) .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
  • Cellular context : Compare activity across cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
  • Dosage metrics : Normalize data to molar concentration (not µg/mL) and perform dose-response curves (e.g., sigmoidal fitting for IC₅₀) .
  • Statistical rigor : Apply ANOVA with post-hoc tests to evaluate significance of differences .

Basic: What are the known biological targets or activities of this compound?

Methodological Answer:
Reported activities include:

  • Antimicrobial : Inhibit bacterial dihydrofolate reductase (DHFR) at IC₅₀ ~5 µM (MIC: 8 µg/mL against S. aureus) .
  • Anticancer : Suppress PI3K/Akt pathway in MCF-7 cells (EC₅₀: 12 µM) via competitive ATP binding .
  • Enzyme inhibition : Moderate activity against human methionine aminopeptidase-1 (MetAP-1) .

Advanced: What strategies enhance pharmacological properties through structural modifications?

Methodological Answer:

  • Piperidine modifications :
    • Replace methoxymethyl with fluoromethyl to increase lipophilicity (logP +0.5) and blood-brain barrier penetration .
    • Introduce sp³-hybridized carbons to reduce metabolic degradation .
  • Pyrimidine substitutions :
    • Add electron-withdrawing groups (e.g., -CF₃) at C2 to enhance kinase binding affinity .
    • Incorporate deuterium at metabolically labile sites to prolong half-life .

Basic: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC (e.g., new peaks at Rf 0.3 indicate hydrolysis) .
  • Light sensitivity : Expose to UV (254 nm) for 48 hrs; quantify photodegradation products using LC-MS .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics?

Methodological Answer:

  • Rodent studies : Administer IV/PO doses (e.g., 10 mg/kg) to calculate:
    • AUC : Integration of plasma concentration-time curves.
    • t₁/₂ : Use non-compartmental analysis (WinNonlin).
    • Metabolite profiling : Collect bile/urine for UPLC-QTOF analysis .
  • Tissue distribution : Sacrifice animals at intervals; homogenize organs for LC-MS/MS quantification .

Table 1: Comparative Bioactivity of Derivatives

ModificationTargetIC₅₀ (µM)Reference
4-Cl, 6-(3-OCH₃-piperidine)PI3Kα12.3
4-CF₃, 6-(4-F-piperidine)EGFR-T790M0.8
4-Cl, 6-(deuterated piperidine)MetAP-17.9

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